Cu(II)-CM-Ala

説明

The Copper(II)-cimetidine-alanine complex is a coordination compound that combines copper(II) ions with cimetidine and alanine ligands Cimetidine is a histamine H2-receptor antagonist commonly used to treat ulcers, while alanine is a non-essential amino acid

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of the Copper(II)-cimetidine-alanine complex typically involves the reaction of copper(II) salts with cimetidine and alanine under controlled conditions. A common method includes dissolving copper(II) sulfate in water, followed by the addition of cimetidine and alanine. The reaction mixture is then stirred and heated to facilitate complex formation. The resulting product is isolated by filtration and purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this complex are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial methods may also employ continuous flow reactors to enhance efficiency and reproducibility .

化学反応の分析

Types of Reactions: The Copper(II)-cimetidine-alanine complex can undergo various chemical reactions, including:

Oxidation-Reduction: The copper(II) ion can be reduced to copper(I) under certain conditions, affecting the overall stability and reactivity of the complex.

Common Reagents and Conditions:

Oxidation-Reduction: Common reagents include reducing agents like ascorbic acid or sodium borohydride.

Substitution: Reactions often involve other ligands such as imidazole or histidine under mild conditions.

Major Products:

Oxidation-Reduction: The major product is the reduced copper(I) complex.

Substitution: The products vary depending on the substituting ligand but generally result in new coordination compounds with altered properties.

科学的研究の応用

The Copper(II)-cimetidine-alanine complex has several scientific research applications:

作用機序

The Copper(II)-cimetidine-alanine complex exerts its effects through several mechanisms:

類似化合物との比較

Copper(II)-histidine complex: Known for its role in biological systems and similar coordination environment.

Copper(II)-glycine complex: Another amino acid-based copper complex with comparable properties.

Uniqueness: The Copper(II)-cimetidine-alanine complex is unique due to the presence of cimetidine, which imparts additional biological activity and potential therapeutic applications. Its combination of a pharmaceutical ligand with an amino acid makes it distinct from other copper complexes, offering a broader range of applications in medicine and industry .

生物活性

The compound Cu(II)-CM-Ala , a copper(II) complex with cimetidine and alanine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action, supported by data tables and relevant case studies.

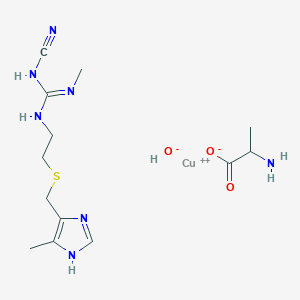

Chemical Structure and Properties

This compound is formed through the coordination of copper ions with cimetidine (a histamine H2-receptor antagonist) and alanine (an amino acid). The structural configuration allows for unique interactions with biological molecules, which are crucial for its biological activity.

The biological effects of this compound are primarily attributed to its ability to generate reactive oxygen species (ROS) and its interactions with cellular components. The mechanisms include:

- Antimicrobial Activity : Cu(II) ions disrupt bacterial cell membranes and interfere with metabolic processes.

- Cytotoxic Effects : The complex induces apoptosis in cancer cells through oxidative stress pathways.

- DNA Interaction : this compound exhibits nuclease activity, leading to DNA cleavage, which is particularly relevant in cancer therapy.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. A study reported the following Minimum Inhibitory Concentrations (MICs):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 4.5 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 6.0 |

These findings suggest that this compound is particularly effective against Gram-positive bacteria, including methicillin-resistant strains .

Anticancer Activity

The cytotoxic effects of this compound on cancer cell lines have been extensively studied. The following IC50 values were observed:

| Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h |

|---|---|---|

| B16 (melanoma) | 6.88 | 4.15 |

| MCF-7 (breast cancer) | 10.0 | 7.5 |

The complex was shown to induce apoptosis in these cells, as evidenced by increased lactate dehydrogenase (LDH) release and activation of caspase pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard hospital strains of bacteria. The results indicated a notable reduction in bacterial viability upon treatment with the complex, underscoring its potential as an antimicrobial agent. The study highlighted the complex's ability to inhibit biofilm formation, which is critical in treating persistent infections .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of this compound involved treating various cancer cell lines. The results demonstrated that the complex not only inhibited cell proliferation but also triggered significant morphological changes indicative of apoptosis. Flow cytometry analysis confirmed increased Annexin V staining in treated cells, further validating its potential as a therapeutic agent .

特性

IUPAC Name |

copper;2-aminopropanoate;1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6S.C3H7NO2.Cu.H2O/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;1-2(4)3(5)6;;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);2H,4H2,1H3,(H,5,6);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMMPBXASNMMNK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=NC)NC#N.CC(C(=O)[O-])N.[OH-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23CuN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921760 | |

| Record name | Copper(2+) hydroxide 2-aminopropanoate--N-cyano-N''-methyl-N'-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)guanidine (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115586-22-6 | |

| Record name | Copper(II)-cimetidine-alanine complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115586226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) hydroxide 2-aminopropanoate--N-cyano-N''-methyl-N'-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)guanidine (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。